ic261

概要

説明

IC261は、カゼインキナーゼ1(CK1)のATP競合阻害剤としての役割で知られている低分子化合物です。

準備方法

IC261は、インドリン-2-オンコア構造の形成を含む一連の化学反応によって合成することができます。 合成経路は一般的に、適切なアニリン誘導体と適切なアルデヒドの縮合、続いて環化およびさらなる官能基化を行い、目的の置換基を導入することです .

化学反応の分析

Interactions of IC261 with Tubulin

This compound interacts with tubulin, specifically at the colchicine-binding site. Structural analysis reveals the following :

-

This compound binds to tubulin in a similar manner to colchicine .

-

Intermolecular interactions occur between this compound and tubulin .

-

Binding of this compound induces conformational changes in the colchicine domain of tubulin .

Biological Activity and Effects

-

This compound induces microtubule depolymerization, similar to nocodazole, and this effect can be antagonized by taxol .

-

This compound can induce mitotic arrest and cytotoxicity in cancer cells, independently of CK1δ/ε inhibition .

-

This compound affects the morphology of the TGN and Golgi apparatus and the localization of CK1δ .

-

This compound has shown effectiveness in selectively killing cancer cells .

-

This compound inhibits CK1δ (IC₅₀ = 0.7-1.3 µM) and CK1ε (IC₅₀ = 0.6-1.4 µM) .

Drug Design and Molecular Docking Studies

Molecular docking studies provide insights into the design of this compound-like compounds :

-

The binding modes of candidate compounds with tubulin can be modeled .

-

Interactions between these molecules and amino acid residues can be mapped, including hydrogen bonds and van der Waals forces .

Carcinogenicity and Toxicity

This compound is classified as a non-carcinogen . Rat acute toxicity studies show an LD50 of 2.7309 mol/kg .

Anti-tumor activity of related compounds

Several studies focus on the antitumor activity of compounds related to this compound . For example, one study synthesized and tested 1H-indazole-3-amine derivatives, identifying compound 6o as having a promising inhibitory effect against the K562 cell line (IC50 = 5.15 µM) and selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .

科学的研究の応用

Key Mechanisms:

- Inhibition of CK1δ/ε Activity: IC261 disrupts CK1δ/ε-mediated phosphorylation events, leading to altered cellular signaling pathways.

- Microtubule Depolymerization: this compound has been reported to cause microtubule destabilization, similar to the effects of nocodazole, which can lead to cell cycle arrest and apoptosis .

- Regulation of Aerobic Glycolysis: In colon cancer cells, this compound promotes aerobic glycolysis through p53-dependent mechanisms, highlighting its potential in metabolic modulation .

Colon Cancer Treatment

Research indicates that this compound effectively inhibits the growth of colon cancer cells by inducing apoptosis and altering metabolic pathways. In vitro studies demonstrated that treatment with this compound significantly reduced cell viability across multiple colon cancer cell lines (e.g., RKO, LOVO, HCT116) and increased apoptotic markers .

Table 1: Effects of this compound on Colon Cancer Cell Lines

| Cell Line | IC50 (μM) | Apoptosis Induction | Glycolysis Regulation |

|---|---|---|---|

| RKO | 25 | Yes | Increased |

| LOVO | 30 | Yes | Increased |

| HCT116 | 20 | Yes | Increased |

| SW480 | 35 | Yes | Increased |

Multi-Targeted Antiproliferative Agents

Recent studies have explored the design and synthesis of this compound-based oxindoles as potential inhibitors targeting tubulin, CK1, and epidermal growth factor receptor (EGFR). These compounds exhibited significant antiproliferative activity against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (COLO-205) cancers .

Table 2: Antiproliferative Activity of this compound-Based Oxindoles

| Compound | Target | IC50 (μM) | Cancer Cell Line |

|---|---|---|---|

| 4b | Tubulin | 1.66 | COLO-205 |

| 4e | CK1 | 0.3 | COLO-205 |

| New Compound 1 | EGFR | 0.5 | MCF-7 |

Case Study 1: Colon Cancer

A study investigated the effects of this compound on colon cancer cells, revealing that it not only inhibited cell proliferation but also altered metabolic pathways associated with cancer progression. The findings indicated that this compound could serve as a valuable strategy for combination therapies aimed at enhancing the efficacy of existing treatments .

Case Study 2: Microtubule Dynamics

Another research highlighted that this compound induces microtubule depolymerization in interphase cells, affecting cellular morphology and potentially leading to apoptosis. This study emphasized the need to consider microtubule dynamics when interpreting results from studies using this compound as a CK1 inhibitor .

作用機序

IC261は、主にカゼインキナーゼ1を阻害することでその効果を発揮します。カゼインキナーゼ1は、さまざまな細胞プロセスに関与するセリン/スレオニン特異的タンパク質キナーゼファミリーです。 カゼインキナーゼ1のATP結合部位に結合することにより、this compoundは標的タンパク質のリン酸化を防ぎ、細胞周期の進行を阻害し、アポトーシスを誘導します。 . さらに、this compoundは、チューブリンに結合することで微小管の重合を阻害し、さらにその抗がん効果に貢献しています。 .

類似化合物の比較

This compoundは、カゼインキナーゼ1と微小管の重合に対する二重の阻害活性があるため、他の類似化合物とは異なります。類似化合物には以下が含まれます。

類似化合物との比較

IC261 is unique compared to other similar compounds due to its dual inhibitory activity on casein kinase 1 and microtubule polymerization. Similar compounds include:

Colchicine: A well-known microtubule inhibitor that binds to the colchicine binding site on tubulin.

PF4800567: Another selective inhibitor of casein kinase 1 epsilon, which does not induce cell death like this compound. This compound’s ability to target both casein kinase 1 and microtubules makes it a valuable compound for studying the interplay between these two cellular components.

生物活性

IC261 is a selective inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), which are serine/threonine kinases involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in colon cancer.

The biological activity of this compound is primarily attributed to its inhibition of CK1δ and CK1ε, which play crucial roles in tumorigenesis. Research indicates that the expression levels of these kinases are often elevated in cancerous tissues, correlating with poor differentiation and prognosis. By inhibiting CK1δ/ε, this compound promotes apoptosis and reduces cell proliferation in cancer cells.

Key Findings:

- Inhibition of Cell Proliferation : this compound significantly decreases the viability and proliferation of various colon cancer cell lines (e.g., RKO, LOVO, HCT116, SW480) as evidenced by MTT assays. For instance, treatment with this compound at varying concentrations led to a marked reduction in cell viability .

- Induction of Apoptosis : The compound increases apoptotic rates in treated cells, as shown by elevated levels of cleaved caspase-3, a marker for apoptosis .

- Regulation of Aerobic Glycolysis : Interestingly, this compound has been shown to enhance aerobic glycolysis in colon cancer cells through a mechanism involving the p53 pathway. The downregulation of p53 by this compound affects the expression of glycolysis-related genes such as TIGAR and GLUT1 .

Case Studies

Several studies have explored the effects of this compound on different types of cancer:

- Colon Cancer : A study demonstrated that this compound inhibited the growth of colon cancer cells while promoting aerobic glycolysis. The findings suggested that targeting CK1δ/ε could be an effective strategy for combination therapies in treating colon cancer .

- Breast Cancer : In another investigation, this compound was assessed for its antiproliferative effects against breast cancer cell lines. Results indicated significant growth inhibition at concentrations as low as 10 μM, suggesting its potential utility in breast cancer therapy .

- Prostate Cancer : Research involving prostate cancer cells also revealed that this compound effectively induced cell cycle arrest and apoptosis, highlighting its broad-spectrum anticancer activity .

Data Summary

The following table summarizes the effects of this compound on various cancer cell lines:

| Cancer Type | Cell Line | IC50 (μM) | Effect on Proliferation | Effect on Apoptosis |

|---|---|---|---|---|

| Colon Cancer | RKO | 0.2 | Significant reduction | Increased |

| LOVO | 0.3 | Significant reduction | Increased | |

| HCT116 | Not specified | Significant reduction | Increased | |

| SW480 | Not specified | Significant reduction | Increased | |

| Breast Cancer | MCF-7 | 10 | Significant reduction | Not specified |

| Prostate Cancer | PC-3 | Not specified | Significant reduction | Increased |

特性

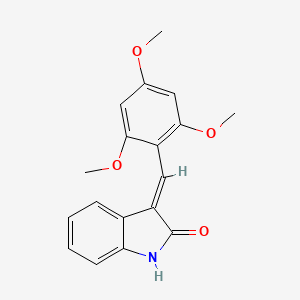

IUPAC Name |

(3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJYTZXCZDNOJW-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186611-52-9 | |

| Record name | IC 261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。